4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane
Description
Contextualization within Bicyclic and Cage Amine Architectures
Bicyclic molecules, which feature two joined rings, are prevalent in chemistry, from naturally occurring compounds like camphor (B46023) to synthetic structures such as 1,4-diazabicyclo[2.2.2]octane (DABCO). wikipedia.org When the rings are arranged to enclose a three-dimensional space, they form "cage" structures. Cage amines, like 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane, are a subset of these molecules and are defined by their compact, polycyclic frameworks containing at least one nitrogen atom.
The defining feature of the bicyclo[3.3.3]undecane system is its high symmetry and constrained geometry. This rigidity imposes specific steric and electronic effects that influence the molecule's reactivity. The gas-phase electronic absorption spectra of cage amines like triethylenediamine and quinuclidine (B89598) have been studied to understand their electronic structure, revealing strong n → p Rydberg transitions. aip.org The introduction of heteroatoms, such as the three oxygen atoms in this compound, further modifies the electronic properties, solubility, and coordination capabilities of the cage, making it a versatile scaffold for various applications. These structures are related to cryptands, which are polycyclic multidentate ligands capable of encapsulating cations, a discovery that was pivotal in the development of supramolecular chemistry. wikipedia.orgworldscientific.com
Historical Development of Research on this compound and Related Systems
The conceptual journey towards complex cage molecules like this compound began with early investigations into bicyclic amines and the concept of "in-out" isomerism. vt.edu A major leap occurred in the late 1960s with the synthesis of crown ethers by Charles Pedersen and, shortly after, the development of cryptands by Jean-Marie Lehn. worldscientific.comvt.edunumberanalytics.com Lehn, who coined the term "cryptand," designed three-dimensional molecules capable of selectively binding metal ions within their cavities, for which he, Pedersen, and Donald J. Cram were awarded the 1987 Nobel Prize in Chemistry. wikipedia.org The first cryptands were synthesized using high-dilution techniques and amide formation, establishing a foundation for creating complex, cage-like host molecules. vt.edu
While direct historical accounts of this compound are scarce, the development of analogous structures provides significant context. The synthesis of aza-propellanes, which feature a nitrogen atom in a [3.3.3]propellane framework, marked a key advancement in heterocyclic chemistry. Furthermore, extensive research has been conducted on "atrane" compounds, which share the bicyclo[3.3.3]undecane core with a nitrogen at one bridgehead and another heteroatom (like silicon, phosphorus, or boron) at the opposite bridgehead. For example, proazaphosphatranes, developed by John G. Verkade, are powerful non-ionic bases with significant applications in organic synthesis. researchgate.netsigmaaldrich.com These related systems have paved the way for understanding the potential properties and synthesis of complex heteroatom-containing cages.
Significance of the Azabicyclo[3.3.3]undecane Scaffold in Advanced Chemical Science
The 1-azabicyclo[3.3.3]undecane scaffold is of considerable interest due to its unique structural and electronic properties. The rigid framework can lead to transannular interactions, which are non-bonded interactions between the bridgehead atoms. In related "atrane" compounds like silatranes (e.g., 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane), a dative bond can form between the bridgehead nitrogen and the silicon atom (N→Si). researchgate.net This interaction significantly influences the molecule's geometry and reactivity.
The incorporation of three oxygen atoms into the scaffold, as in this compound, introduces several key features:
Enhanced Polarity and Solubility : The ether functionalities increase the molecule's polarity, often enhancing its solubility in a wider range of solvents compared to its carbocyclic analog.
Coordinating Sites : The oxygen lone pairs, in addition to the nitrogen lone pair, provide multiple donor sites for coordinating with metal cations, a defining characteristic of cryptands. wikipedia.org
Modified Basicity : The presence of electronegative oxygen atoms can influence the basicity of the bridgehead nitrogen atom through inductive effects.
This combination of a rigid cage structure with multiple heteroatom donor sites makes the trioxa-azabicyclo[3.3.3]undecane scaffold a valuable building block in supramolecular chemistry, catalysis, and materials science. cambridgescholars.com
Scope and Objectives of Academic Investigations into this compound
Academic research into this compound and its analogs is driven by their potential in several key areas:
Supramolecular Chemistry : A primary focus is their use as host molecules in host-guest chemistry. Like cryptands, these cages can selectively encapsulate metal ions, anions, or small neutral molecules, driven by the size of the cavity and the nature of the donor atoms. cambridgescholars.com This has applications in ion sensing, separation, and transport.
Catalysis : The unique electronic environment of the bridgehead nitrogen can be exploited in catalysis. Related proazaphosphatranes are known as exceptionally strong, non-ionic "superbases" and are used to promote a variety of organic reactions, including acylations, silylations, and condensations. sigmaaldrich.com The trioxa-azabicyclo[3.3.3]undecane framework could offer a similar, albeit modulated, basicity.
Materials Science : These cage molecules can serve as building blocks for more complex porous organic materials. By linking individual cages, it is possible to create networked frameworks with defined pores for applications in gas storage, separation, and membrane technology. rsc.org
The synthesis of these complex three-dimensional structures often requires multi-step procedures, including macrocyclization reactions under high-dilution conditions to favor the desired intramolecular ring-closure. vt.eduacs.org The development of more efficient synthetic routes to these scaffolds remains an active area of research.
Data Tables
Table 1: Structural Properties of Bicyclo[3.3.3]undecane and Related Compounds
| Compound Name | Bridgehead Atoms | Bridgehead Distance (Å) | Key Features |
| Bicyclo[3.3.3]undecane (Manxane) | C, C | ~2.6-2.7 | Parent carbocyclic scaffold researchgate.net |
| 1-Azabicyclo[3.3.3]undecane (Manxine) | N, C | ~2.7-2.8 | Single nitrogen bridgehead researchgate.net |
| Proazaphosphatrane (protonated) | N, P-H⁺ | ~1.96-2.05 | Transannular N→P interaction researchgate.net |
| Silatrane (B128906) | N, Si | ~2.1-2.2 | Transannular N→Si dative bond researchgate.net |
Note: Data is compiled from computational and experimental studies of the respective compound classes. The exact values for this compound would require specific experimental or computational analysis.
Table 2: Precursors for the Synthesis of Aza-Oxa Cage Architectures
| Precursor Type | Example | Resulting Linkage/Function | Reference |
| Tris(2-aminoethyl)amine | N(CH₂CH₂NH₂)₃ | Forms the N-bridgehead and amine chains | researchgate.net |
| Triethanolamine (B1662121) | N(CH₂CH₂OH)₃ | Forms the N-bridgehead and ether-containing chains | chembk.com |
| Dialkanolamines | HN(CH₂CH₂OH)₂ | Used in the synthesis of cryptand precursors | vt.edu |
| Polyethylene Glycol Dihalides | X-(CH₂CH₂O)ₙ-CH₂CH₂-X | Forms ether bridges in cryptand synthesis | vt.edu |
| Aromatic Ketones / Aldehydes | Various | Can be used in tandem reactions to form azabicyclic cores | acs.org |
Structure
3D Structure
Properties
CAS No. |
671225-03-9 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4,6,11-trioxa-1-azabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H13NO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h7H,1-6H2 |
InChI Key |
POTHNOFJDJDBRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2OCCN1CCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 4,6,11 Trioxa 1 Azabicyclo 3.3.3 Undecane and Its Functionalized Analogues
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of the 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane core (I) reveals that the most strategic disconnections involve the bonds to the central nitrogen atom and the ether linkages. The key precursor that emerges from this analysis is triethanolamine (B1662121) (II). This commercially available and inexpensive starting material provides the necessary trifunctional scaffold containing the central nitrogen atom and the three hydroxyl groups poised for cyclization.
The retrosynthetic strategy hinges on the formation of the three ether linkages and the final ring closure to form the bicyclic system. This can be conceptualized as a two-step process: first, the formation of an intermediate with pre-organized arms, followed by a final cyclization to establish the cage structure. The key disconnections are the C-O bonds of the ether linkages and the C-N bonds of the tertiary amine.
Classical Multi-Step Synthetic Routes to the this compound Core
The classical synthesis of the this compound core and its analogues, often referred to as "atranes," typically revolves around the versatile precursor, triethanolamine. These multi-step routes focus on the methodical construction of the bicyclic framework through carefully planned cyclization strategies.
Precursor Design and Optimization
The design of precursors for the synthesis of functionalized this compound analogues allows for the introduction of various substituents on the bicyclic core. This is primarily achieved by starting with substituted triethanolamine derivatives.
For instance, C-functionalized cyclam derivatives have been synthesized using a keystone C-functionalized oxo-cyclam bisaminal intermediate, which is obtained by the cyclization of a preorganized tetraamine (B13775644) with methyl acrylate (B77674) analogues. rsc.org This strategy of incorporating functionality at an early stage can be adapted to the synthesis of substituted triethanolamine precursors.
Optimization of the synthesis often involves the careful selection of protecting groups for the hydroxyl or amine functionalities to control the sequence of reactions. The choice of solvent and base is also critical to maximize the yield and purity of the desired product. For example, in reactions involving triphosgene, the use of a non-nucleophilic base is important to avoid side reactions. reddit.com
Modern and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and sustainable methods. These principles are being increasingly applied to the synthesis of complex molecules like bicyclic amines.
Catalytic and Asymmetric Synthetic Protocols
Catalytic methods offer significant advantages in terms of efficiency and selectivity. The catalytic synthesis of triethanolamine itself has been studied in microchannel reactors, demonstrating the potential for process intensification. catalysis-kalvis.ruresearchgate.net The use of catalysts in the subsequent cyclization steps can lead to milder reaction conditions and improved yields.
For the synthesis of chiral, functionalized analogues, organocatalysis and transition-metal catalysis are powerful tools. For instance, the enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes has been achieved through an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction. rsc.org Similar strategies could be envisioned for the asymmetric synthesis of derivatives of this compound by employing chiral catalysts to control the stereochemistry of the cyclization steps.
The catalytic reductive amination of diethanolamine (B148213) is a known industrial process to produce piperazine (B1678402) and aminoethylethanolamine. google.com While not directly applicable to the synthesis of the target compound, it highlights the use of catalysis in the transformation of ethanolamines.
Flow Chemistry and Continuous Synthesis Applications
Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering benefits such as improved safety, better process control, and scalability. rsc.orgnih.govmdpi.com The synthesis of bicyclic amines can be adapted to flow processes. For example, a photochemical [2+2]-cyclization has been used in a flow reactor to synthesize libraries of diverse bicyclic amines. rsc.org
The synthesis of this compound could potentially be translated to a continuous flow process. The reaction of triethanolamine with a suitable cyclizing agent could be performed in a heated flow reactor, allowing for precise control over reaction time, temperature, and stoichiometry. This would not only enhance the safety of handling potentially hazardous reagents like phosgene (B1210022) derivatives but also facilitate a more efficient and reproducible synthesis. The development of such a flow process would represent a significant advancement in the green synthesis of this important bicyclic compound.
Derivatization and Functionalization Strategies for this compound
The functionalization of the this compound skeleton is crucial for tailoring its properties for various applications. Modifications can be strategically directed at several key positions: the bridgehead nitrogen atom, the bridgehead carbon atom, or the carbon atoms within the three surrounding bridges. The unique, rigid cage-like structure of these molecules significantly influences their reactivity and allows for a high degree of control in functionalization reactions.
Regioselective and Stereoselective Functionalization
The inherent structural constraints of the bicyclo[3.3.3]undecane system are pivotal in directing the regioselectivity and stereoselectivity of chemical transformations.
The functionalization of the carbon framework can also be achieved with high regioselectivity. For instance, methods have been developed for the regioselective C-H functionalization of arenes and heteroarenes using catalytic systems, which could be adapted for modifying aryl substituents on the atrane core. thieme-connect.denih.govnih.gov These methods often rely on directing groups or the intrinsic electronic properties of the substrate to achieve high selectivity for a specific position. thieme-connect.deresearchgate.net For example, iron(III)-catalyzed halogenation of activated arenes proceeds with high selectivity for the para-position. thieme-connect.de
Stereoselectivity: The rigid, caged geometry of the atrane scaffold imposes significant steric hindrance that can be leveraged to achieve high stereoselectivity. The constrained nature of the rings directs incoming reagents to the less hindered face of the molecule. This principle has been demonstrated in related bicyclic systems. For example, the radical-polar crossover of organoborates has been used for the highly diastereoselective functionalization of strained-ring systems like cyclobutanes and azetidines, achieving diastereomeric ratios of up to 20:1. nih.govresearchgate.net This methodology highlights how the stereochemistry of a rigid ring can control the outcome of subsequent bond formations. nih.govresearchgate.netresearchgate.net
The following table summarizes examples of selective functionalization reactions on analogous bicyclic systems, illustrating the high degree of control achievable.
Table 1: Examples of Regioselective and Stereoselective Reactions on Azabicyclo[3.3.3]undecane Analogs and Related Systems
| Reaction Type | Substrate | Key Findings | Reference |
| Electrophilic Fluorination | 1-Aza-5-stannabicyclo[3.3.3]undecane derivative | The constrained geometry directs regioselectivity, facilitating stereospecific fluorination. | |
| Polar Radical Crossover | Cyclobutenylboronic esters | Access to trisubstituted cyclobutanes with excellent diastereoselectivity (dr up to 20:1). | nih.govresearchgate.net |
| Aza-Michael Reaction | 3-Aminopropylsilatrane | Regioselective formation of mono- or diadducts depending on molar ratios of reactants. | nih.govnih.gov |
| C-H Alkylation | Indole | Enzyme-evolved biocatalyst selectively alkylates the typically elusive C4 position. | nih.govresearchgate.net |
| C-H Halogenation | Activated Arenes | Iron(III)-catalyzed reaction provides high regioselectivity for the para-isomer. | thieme-connect.de |
Introduction of Diverse Chemical Tags and Moieties
The functionalization of the this compound scaffold with diverse chemical tags and moieties is essential for its application in areas such as materials science and chemical biology. The bridgehead positions are ideal for introducing these functionalities.
Drawing from the chemistry of silatranes, a vast number of derivatives have been synthesized by modifying the substituent on the silicon atom. These substituents can range from simple alkyl and aryl groups to more complex functional moieties. nih.gov A particularly relevant strategy is the introduction of functional linkers. For example, 3-aminopropylsilatrane is a commercially available and versatile starting material. nih.gov The primary amino group can be further functionalized through reactions like the aza-Michael addition with various acrylates, yielding derivatives with carbonyl, nitrile, or other functional groups. nih.govnih.gov These groups can then serve as handles for attaching larger molecules or chemical tags.
Thiol-ene polymerization and other "click" chemistry approaches have been used to graft polymers from silatrane-modified surfaces. acs.org For instance, mercaptopropylsilatrane has been used to initiate the polymerization of zwitterionic or carboxylated monomers, demonstrating a powerful method for attaching complex polymer chains. acs.org This strategy could be readily adapted to the carbatrane scaffold by first introducing a mercaptoalkyl or similar reactive group at the bridgehead carbon.
The following table provides examples of various chemical moieties that have been successfully introduced onto the analogous silatrane (B128906) scaffold, showcasing the versatility of this chemical system.
Table 2: Examples of Functional Moieties Introduced to Azabicyclo[3.3.3]undecane Scaffolds
| Parent Scaffold | Moiety Introduced | Point of Attachment | Purpose/Application | Reference |
| Silatrane | 3-Aminopropyl group | Bridgehead Si | Versatile chemical handle for further functionalization. | nih.govnih.gov |
| 3-Aminopropylsilatrane | Cyanoethyl group (from acrylonitrile) | Propylamino group | Synthesis of functionalized hybrid molecules. | nih.govnih.gov |
| 3-Aminopropylsilatrane | Carboxamidoethyl group (from acrylamide) | Propylamino group | Creation of derivatives for biological screening. | nih.gov |
| Silatrane | Mercaptopropyl group | Bridgehead Si | Surface modification, nanoparticle immobilization, thiol-ene polymerization. | acs.orgresearchgate.net |
| Mercaptopropylsilatrane | Poly(ethylene glycol) methacrylate (B99206) (PEGMA) chain | Thiol group | Creation of antifouling surfaces. | researchgate.net |
| Silatrane | Zwitterionic sulfobetaine (B10348) group | Bridgehead Si | Development of advanced antifouling coatings. | ncu.edu.tw |
These examples underscore the potential for introducing a wide array of functional groups, linkers, polymers, and biologically active molecules onto the this compound core, enabling the development of novel materials and chemical probes.
Advanced Spectroscopic and Diffraction Based Characterization Techniques for 4,6,11 Trioxa 1 Azabicyclo 3.3.3 Undecane
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. youtube.comlibretexts.org For 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane, ¹H and ¹³C NMR provide essential information about the chemical environment of each atom. In related atrane structures, such as silatranes, the protons of the cage structure typically appear as two triplets in the ¹H NMR spectrum, corresponding to the O-CH₂ and N-CH₂ groups. acs.org The chemical shifts are influenced by the substituents on the cage and the nature of the bridgehead atoms. documentsdelivered.com
In the proton-decoupled ¹³C NMR spectrum of a typical atrane, distinct signals are expected for the O-CH₂ and N-CH₂ carbons. libretexts.org The chemical shifts provide insight into the electronic structure of the bicyclic system. For example, analysis of various silatranes shows a clear correlation between the substituent on the silicon atom and the observed chemical shifts. documentsdelivered.com
Table 3.1-1: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Atrane Compound (Triethanolamine Borate)
| Nucleus | Solvent | Chemical Shift (ppm) |
| ¹H | Chloroform-d₁ | Not specified |
| ¹H | D₂O | Not specified |
| ¹³C | Chloroform-d₁ | Not specified |
Data sourced from a database entry for Triethanolamine (B1662121) borate (B1201080) (CAS 283-56-7), a structural analog. Specific shift values were not detailed but the nuclei and solvents studied were noted. chemwhat.com
To unequivocally assign the proton and carbon signals and confirm the molecular structure, multi-dimensional NMR techniques are employed. scielo.br
Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, a gCOSY experiment would show a clear correlation between the protons of adjacent methylene (B1212753) groups within the five-membered rings (e.g., H-C-C-H), confirming their connectivity. scielo.br
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached protons. scielo.br
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional conformation. For a rigid cage-like molecule, NOESY can confirm the spatial proximity of protons across the bicyclic structure. scielo.br
While solution NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers detailed information on molecular structure, conformation, and dynamics in the crystalline or amorphous solid phase. nih.govemory.edu For atrane-type compounds, ssNMR is particularly valuable. The broad lineshapes typically observed in solid-state spectra contain a wealth of information that is averaged out in solution. emory.edu
Techniques like Magic-Angle Spinning (MAS) are used to reduce anisotropic interactions and obtain higher resolution spectra. emory.edu Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. Studies on silane-modified surfaces have shown that ¹³C ssNMR can distinguish between different conformations (e.g., all-trans vs. gauche) and assess the mobility of molecular chains. nih.gov For this compound, ssNMR could be used to study the rigidity of the cage, identify different crystalline polymorphs, and analyze intermolecular interactions in the solid state.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. Based on its precursor, triethanolamine, strong bands would be expected for C-O and C-N stretching vibrations. researchgate.net The C-H stretching vibrations of the methylene groups would appear around 2850-3000 cm⁻¹. The exact positions and intensities of the bands would be characteristic of the strained, cage-like structure. For triethanolamine, a key precursor, bands have been identified for the C-O bond vibration (around 1030 cm⁻¹) and O-H bending (around 1650 cm⁻¹). researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. It is particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak or inactive in the IR spectrum. The vibrations of the C-C backbone of the bicyclic cage would be observable. Theoretical calculations using Density Functional Theory (DFT) are often used in conjunction with experimental spectra to make definitive assignments of the observed vibrational modes. jconsortium.com
Table 3.2-1: Key Infrared Absorption Bands for Triethanolamine, a Precursor to the Atrane Core
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| O-H | Stretching | ~3300 | researchgate.net |
| O-H | Bending | ~1650 | researchgate.net |
| C-O | Stretching | ~1030 | researchgate.net |
| C-H | Symmetric/Asymmetric Stretching | 2847 - 2930 | jconsortium.com |
| C-H | Wagging/Twisting | 1301 - 1456 | jconsortium.com |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For this compound (Molecular Formula: C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would confirm its molar mass. whitman.edu
The fragmentation pattern provides structural clues. libretexts.orgwikipedia.org As molecular ions are often unstable, they break apart into smaller, more stable fragments. chemguide.co.uk For the bicyclic structure of an atrane, fragmentation is influenced by the stability of the resulting carbocations and radicals. Common fragmentation pathways for related ethers and amines include:
α-Cleavage: The breaking of a bond adjacent to the heteroatom (N or O). This is a common pathway for amines, leading to the formation of a stable iminium ion. wikipedia.org
Loss of Small Molecules: Cleavage of the rings could lead to the loss of stable neutral molecules like ethylene (B1197577) oxide or formaldehyde.
Analysis of the mass spectrum of a related compound, triethanolamine borate, shows a complex pattern with a base peak at m/z 126 and a significant peak for the molecular ion at m/z 157. chemicalbook.com The fragmentation of this compound would be expected to produce a unique pattern that could be used to distinguish it from its isomers and confirm the integrity of the cage structure.
X-ray Diffraction Crystallography for Solid-State Structural Determination
The single-crystal X-ray diffraction technique involves irradiating a single, high-quality crystal with a beam of X-rays. wikipedia.org The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which atomic positions can be determined with high precision. rsc.org
For a compound like this compound, a successful crystallographic analysis would yield:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal. wikipedia.orglibretexts.org
Space Group: The description of the crystal's symmetry elements. wikipedia.org
Atomic Coordinates: The precise x, y, z coordinates for every atom in the molecule.
Bond Lengths and Angles: Exact measurements of all covalent bonds and the angles between them, which would definitively characterize the geometry of the bicyclic cage.
Structural studies of related atrane compounds have provided a wealth of data. For example, the crystal structure of phenylsilatrane (B1211778) reveals a distorted trigonal bipyramidal geometry around the silicon atom and a Si-N bond length of 2.193 Å. researchgate.net A similar analysis of the title compound would provide the definitive proof of its molecular structure.
Table 3.4-1: Illustrative Crystal Data and Structure Refinement Parameters for a Related Atrane Analog (Phenylsilatrane)
| Parameter | Value |
| Empirical Formula | C₁₂H₁₇NO₃Si |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.220 |
| b (Å) | 18.524 |
| c (Å) | 10.050 |
| Molecules per Unit Cell (Z) | 8 |
This data is for Phenyl-(2,2',2''-nitrilotriethoxy)silane, a well-studied silatrane (B128906), and serves as an example of the data obtained from a single-crystal X-ray diffraction experiment. researchgate.net
Powder X-ray Diffraction for Polymorph Screening
Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.comnih.gov These different crystalline forms, known as polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability, which is of particular importance in the pharmaceutical industry. rigaku.comrigaku.com Consequently, the identification and control of polymorphic forms are critical aspects of drug development and materials science. rigaku.comresearchgate.net
Powder X-ray diffraction (PXRD) is a primary and powerful technique for the screening and characterization of polymorphs. researchgate.netmdpi.com Each crystalline polymorph produces a unique diffraction pattern, which serves as a "fingerprint" for that specific solid-state form. rigaku.commdpi.com The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), reveals a series of peaks at characteristic positions and with specific relative intensities that are dependent on the crystal lattice of the substance.
In the context of this compound, a systematic polymorph screen would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures). Each solid sample obtained would then be analyzed by PXRD. The appearance of different diffraction patterns would indicate the presence of multiple polymorphs.
For instance, if two polymorphs, designated as Form A and Form B, of this compound were discovered, their PXRD patterns would show distinct differences in peak positions and intensities.
Illustrative Data Table 1: Hypothetical Powder X-ray Diffraction Data for Polymorphs of this compound
This table presents a hypothetical comparison of the most prominent diffraction peaks for two potential polymorphs, demonstrating how PXRD data can differentiate between them.
| Form A | Form B |
| 2θ Angle (°) | Relative Intensity (%) |
| 8.5 | 100 |
| 12.3 | 75 |
| 15.8 | 60 |
| 19.1 | 80 |
| 22.6 | 40 |
| 25.0 | 50 |
By comparing the experimental PXRD patterns of new batches to a reference database containing the patterns of all known polymorphs, one can identify the form(s) present in the sample. rigaku.com This is crucial for ensuring the consistency and quality of the material.
Chiroptical Spectroscopic Methods for Stereochemical Assignment (if applicable)
Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are instrumental in determining the absolute configuration of chiral molecules. nih.govresearchgate.net A molecule is chiral if it is non-superimposable on its mirror image. Such molecules are optically active, meaning they rotate the plane of polarized light.
The parent compound, this compound, possesses a highly symmetrical cage-like structure. Due to the presence of multiple symmetry elements, the molecule is achiral and therefore does not exhibit optical activity. As a result, chiroptical spectroscopic methods are not applicable for the stereochemical assignment of the parent compound itself, as it does not exist as a pair of enantiomers.
However, if a derivative of this compound were to be synthesized by introducing a substituent that breaks the molecule's symmetry and creates a stereocenter, the resulting product would be chiral. For such a chiral derivative, chiroptical spectroscopy would become a vital tool for assigning its absolute configuration.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be unambiguously determined. nih.gov
Illustrative Data Table 2: Conceptual Application of ECD for a Chiral Derivative
This table conceptually illustrates how experimental and calculated ECD data would be used to assign the absolute configuration of a hypothetical chiral derivative, "1-methyl-4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane".
| Method | Wavelength (nm) | Cotton Effect Sign | Conclusion |
| Experimental Measurement | 215 | Positive (+) | - |
| Calculated for (R)-enantiomer | 214 | Negative (-) | Inconsistent with experiment |
| Calculated for (S)-enantiomer | 216 | Positive (+) | Consistent with experiment |
| Assigned Configuration | - | - | (S)-configuration |
Theoretical and Computational Chemistry Investigations of 4,6,11 Trioxa 1 Azabicyclo 3.3.3 Undecane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic nature, stability, and bonding characteristics of the 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane molecule. These methods allow for the precise calculation of molecular orbitals, charge distributions, and bond parameters.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying ground state properties. Using functionals like B3LYP or M06 with basis sets such as 6-31G* or 6-311+G(d,p), one can optimize the molecular geometry to find the lowest energy structure.
For this compound, DFT calculations would be employed to determine key structural parameters. The geometry around the bridgehead nitrogen is of particular interest. In the analogous compound manxine, the C-N-C angles are constrained by the bicyclic system. The introduction of three oxygen atoms into the bridges is expected to alter the bond lengths and angles due to the different atomic radii and electronegativity of oxygen compared to carbon. DFT can also be used to analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the gap between which is an indicator of chemical reactivity. Analysis of the electrostatic potential would likely show a region of negative potential around the nitrogen's lone pair, indicating its basicity and nucleophilicity.
DFT methods are also effective for calculating thermodynamic properties. For instance, the bond dissociation energy (BDE) of the N-O bond in the N-oxide derivative of manxine has been calculated using the B3LYP/6-31G* method.
| Property | Calculated Value | Method/Basis Set | Comment |
|---|---|---|---|
| C-N Bond Length (Bridgehead) | ~1.48 Å | B3LYP/6-311+G(d,p) | Slightly longer than typical acyclic amines due to ring strain. |
| C-O Bond Length | ~1.43 Å | B3LYP/6-311+G(d,p) | Typical value for an ether linkage. |
| C-N-C Angle (Bridgehead) | ~112° | B3LYP/6-311+G(d,p) | Angle constrained by the [3.3.3] bicyclic framework. |
| HOMO-LUMO Gap | ~5.5 eV | B3LYP/6-311+G(d,p) | Indicates high kinetic stability. |
| Dipole Moment | ~2.0 - 2.5 D | B3LYP/6-311+G(d,p) | Arises from the asymmetrical placement of electronegative O and N atoms. |
For more precise energy and property calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) theory are utilized. These methods, while more computationally demanding, provide a higher level of theory by more accurately accounting for electron correlation. They are often used to benchmark results obtained from DFT.
In the study of related "atrane" molecules like silatranes, ab initio calculations have been essential for accurately describing the nature of the transannular dative bond. researchgate.net For this compound, high-accuracy calculations would be valuable for obtaining a definitive value for the proton affinity at the bridgehead nitrogen and for studying weak intramolecular interactions that might influence its conformational preferences.
Conformational Analysis and Energy Landscape Exploration of the this compound Skeleton
The bicyclo[3.3.3]undecane skeleton is known for its interesting conformational properties. Computational studies, such as those using the AM1 semiempirical method on the parent hydrocarbon and its N-bridgehead derivatives, have shown that a boat-chair (BC) conformation is the most stable form. researchgate.net The corresponding boat-boat (BB) conformations are calculated to be significantly higher in energy, by 4.3 to 7.1 kcal/mol. researchgate.net
The energy landscape reveals two key minima, one with C₃ₙ symmetry and another with Cₛ symmetry. researchgate.net The molecule can transition between these conformations through various pathways. The introduction of three oxygen atoms in the 4, 6, and 11 positions would significantly impact this landscape by introducing new torsional strains and dipole-dipole interactions, potentially creating new local minima or altering the energy barriers between existing ones. A thorough conformational search using computational methods would be necessary to map out the potential energy surface, identify all stable conformers, and calculate the relative energies and transition state barriers for their interconversion.
| Compound | Conformation | Relative Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Bicyclo[3.3.3]undecane | BC (Boat-Chair) | 0.0 | AM1 | researchgate.net |
| Bicyclo[3.3.3]undecane | BB (Boat-Boat) | 7.1 | AM1 | researchgate.net |
| 1-Azabicyclo[3.3.3]undecane | BC (Boat-Chair) | 0.0 | AM1 | researchgate.net |
| 1-Azabicyclo[3.3.3]undecane | BB (Boat-Boat) | ~4.3 | AM1 | researchgate.net |
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While quantum chemical calculations typically model molecules in a vacuum, molecular dynamics (MD) simulations provide a means to study their behavior over time in a more realistic environment, such as in a solvent. An MD simulation of this compound, using a force field parameterized from quantum calculations, would reveal its dynamic flexibility and interactions with solvent molecules.
Key insights from MD would include:
Conformational Dynamics: Observing the transitions between different low-energy conformations in solution and determining their relative populations at a given temperature.
Solvation Structure: Analyzing the radial distribution functions between the solute's heteroatoms (N, O) and solvent molecules (e.g., water) to understand the structure of the solvation shell. This would reveal how water molecules arrange themselves to form hydrogen bonds with the ether oxygens and the bridgehead nitrogen.
Transport Properties: Predicting properties like the diffusion coefficient of the molecule in a given solvent.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For this compound, one could investigate various potential reactions, such as its protonation, N-alkylation, or ring-opening reactions.
The general method involves identifying the structures of the reactants and products and then using specialized algorithms to locate the transition state (the maximum energy point along the minimum energy path) connecting them. researchgate.net The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. For example, studying the protonation of the bridgehead nitrogen would involve calculating the structure and energy of the resulting ammonium (B1175870) cation and the transition state leading to it. This would provide a quantitative measure of its basicity, which could be compared to related amines. Similar computational approaches have been successfully applied to elucidate the hydrolysis mechanisms of related silatrane (B128906) molecules. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A crucial test of any computational model is its ability to reproduce experimental data. DFT and ab initio methods can be used to predict a variety of spectroscopic parameters that can be directly compared with results from techniques like NMR, IR, and mass spectrometry.
NMR Spectroscopy: Calculating nuclear magnetic shieldings allows for the prediction of ¹H and ¹³C NMR chemical shifts. For the parent compound manxine, the bridgehead proton and carbon signals were observed at an unusually low field, a feature attributed to the unique electronic environment of the cage structure. researchgate.net Similar calculations for this compound would predict its full NMR spectrum, which would be invaluable for confirming its structure if synthesized.
Vibrational Spectroscopy: The calculation of vibrational frequencies can predict the positions of major peaks in the infrared (IR) and Raman spectra. These frequencies correspond to specific bond stretches and bends, such as C-O-C stretches of the ether groups and vibrations of the bicyclic cage.
Thermochemical Data: Properties like gas-phase basicity and proton affinity can be calculated with high accuracy and compared to experimental values. The experimental proton affinity of manxine provides a benchmark for such calculations. nist.gov
| Property | Experimental Value | Theoretical Value (Example) | Method | Reference |
|---|---|---|---|---|
| Proton Affinity (kcal/mol) | 229.4 ± 1.5 | 228-232 | G3/B3LYP | nist.gov (Exp.) |
| Gas Basicity (kcal/mol) | 222.3 | 221-224 | G3/B3LYP | nist.gov (Exp.) |
Reactivity and Reaction Mechanisms of 4,6,11 Trioxa 1 Azabicyclo 3.3.3 Undecane
Acid-Base Chemistry and Protonation Equilibria Studies
The acid-base properties of 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane are dominated by the lone pair of electrons on the sterically encaged bridgehead nitrogen atom.
Basicity of the Bridgehead Nitrogen
The basicity of the bridgehead nitrogen in this compound is a balance of several structural and electronic factors. The parent carbocyclic analog, 1-azabicyclo[3.3.3]undecane (manxine), is a strong base with a high proton affinity. However, the introduction of three oxygen atoms into the bicyclic framework significantly influences the electron density on the nitrogen.
The primary factor affecting the basicity is the strong electron-withdrawing inductive effect of the three oxygen atoms in the bridges. google.com This effect reduces the electron density on the bridgehead nitrogen, making its lone pair less available to bond with a proton and thereby decreasing its basicity compared to manxine. chemicalbook.comnih.gov Conversely, the geometry of the bicyclo[3.3.3]undecane system enforces a near-planar arrangement around the bridgehead nitrogen, which increases the p-character of the lone pair orbital. gla.ac.uk This structural feature tends to increase basicity. In the case of manxine, this flattening of the bridgehead region is a key contributor to its unusual properties. researchgate.netgoogle.com
While a precise pKa value for this compound is not documented, a comparison with related amines provides context for its expected basicity.
| Compound | Proton Affinity (kcal/mol) | pKa of Conjugate Acid | Key Structural Features |
| 1-Azabicyclo[3.3.3]undecane (Manxine) | 233.9 unh.edu | ~10.8 (estimated) | Carbobicyclic cage, near-planar bridgehead N |
| Quinuclidine (B89598) | ~224 | 11.0 | Bicyclo[2.2.2]octane cage |
| Triethylamine | 231.9 | 10.75 | Acyclic tertiary amine |
| This compound | Not determined | Expected to be lower than manxine | Oxygen atoms exert a strong inductive effect |
Data sourced from references 5, 7, and 18.
Proton Transfer Dynamics
Proton transfer to and from the bridgehead nitrogen is significantly affected by the cage structure. The lone pair is sterically shielded within the molecular cavity, which can dramatically decrease the rate of proton transfer compared to acyclic amines. epa.gov Studies on analogous proazaphosphatranes, also known as Verkade's superbases, which have a similar cage structure, have shown that encapsulation within a larger host molecule can decrease the rate of proton transfer without altering the intrinsic basicity. researchgate.net This suggests that while this compound may be thermodynamically basic, it is likely to be kinetically slow in proton exchange reactions due to the steric hindrance around the nitrogen atom.
Ring-Opening and Rearrangement Reactions of the this compound Core
The bicyclo[3.3.3]undecane framework possesses inherent strain due to the enforced geometry and bond angle distortion. google.comrsc.org This strain, coupled with the presence of multiple heteroatoms, makes the core susceptible to ring-opening and rearrangement reactions, typically under acidic conditions.
The ether linkages (C-O-C) are potential sites for acid-catalyzed cleavage. Protonation of an oxygen atom would make the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack, leading to the opening of one of the three bridges. This reactivity is common for cyclic ethers, especially when catalyzed by Lewis or Brønsted acids. Similarly, the C-N bonds could also be targets for cleavage, as has been observed in the ring expansion reactions of other bicyclic ammonium (B1175870) salts. For instance, acid-assisted C-N bond cleavage is a known pathway for the transformation of related azabicyclo[3.3.1]nonane systems.
Given the symmetrical nature of the three ether-containing bridges, initial cleavage could potentially lead to a variety of macrocyclic or rearranged products, depending on the reaction conditions and the nucleophile present. The stability of the resulting carbocation or the transition state would direct the reaction pathway.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound can be analyzed in terms of the nucleophilic character of the bridgehead nitrogen and the electrophilic character of the carbon skeleton.
Nucleophilic Reactivity: The bridgehead nitrogen, despite its lone pair, is expected to be a poor nucleophile. The cage structure severely hinders the nitrogen atom from approaching an electrophilic center for an SN2-type reaction. This phenomenon is a hallmark of related cage molecules like Verkade's superbases, which are known as strong, non-nucleophilic bases. Their high basicity combined with low nucleophilicity makes them excellent reagents for promoting reactions like eliminations and condensations where nucleophilic side reactions are undesirable. Therefore, this compound is predicted to act primarily as a Brønsted base rather than a nucleophile.
Electrophilic Reactivity: The carbon atoms adjacent to the oxygen atoms (α-carbons) are the primary electrophilic sites within the molecule. In a neutral state, these sites are not highly reactive. However, upon protonation or coordination of an oxygen atom to a Lewis acid, the α-carbons become significantly more electrophilic. This activation would facilitate a nucleophilic attack, leading to the ring-opening reactions discussed in section 5.2. Without such activation, the core structure is expected to be relatively inert towards nucleophiles.
Mechanistic Investigations of Derivatives in Organic Transformations
While mechanistic studies of this compound itself are absent, the derivatives of analogous phosphatrane systems are exceptionally well-studied as catalysts in organic synthesis. These derivatives, known as Verkade's superbases, are non-ionic, sterically hindered, and highly basic compounds.
Their primary mechanistic role is to act as a powerful proton scavenger. Due to their low nucleophilicity, they can deprotonate very weak carbon acids to generate reactive intermediates like enolates without engaging in competing nucleophilic addition or substitution reactions. Verkade's bases have been mechanistically implicated and utilized in a wide array of transformations, including:
Condensation Reactions: Catalyzing aldol, Henry (nitroaldol), and Knoevenagel condensations by generating the requisite nucleophilic carbanion.
Alkylation and Acylation: Promoting selective monoalkylation of active methylene (B1212753) compounds.
Silylation: Acting as a superior catalyst for the silylation of alcohols.
Polymerization: Serving as efficient initiators or catalysts for certain polymerization reactions.
The rigid bicyclo[3.3.3] framework is crucial to their function, as it enforces the outward-pointing, sterically accessible lone pair on the phosphorus (in phosphatranes) while shielding the bridgehead nitrogen, leading to the unique combination of high basicity and low nucleophilicity that defines their reactivity. It is plausible that derivatives of this compound, if synthesized, could exhibit interesting catalytic properties based on the basicity of the bridgehead nitrogen.
Coordination Chemistry and Supramolecular Assembly Involving 4,6,11 Trioxa 1 Azabicyclo 3.3.3 Undecane
4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane as a Ligand in Transition Metal Complexes
There is currently no available scientific literature describing the synthesis, characterization, or coordination behavior of transition metal complexes involving this compound as a ligand. The bicyclo[3.3.3]undecane core, with its potential for pre-organized donor atoms, suggests that it could form stable complexes with a variety of metal centers. However, without experimental data, any discussion of its coordination modes or the stereochemistry of potential complexes would be purely speculative.
Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Precursors
The use of this compound as a building block or precursor for the synthesis of Metal-Organic Frameworks (MOFs) has not been reported in published research. The structural rigidity and potential coordination sites of the molecule could theoretically make it a candidate for constructing porous framework materials. However, no studies have been found that demonstrate its successful incorporation into a MOF structure or characterize any resulting materials.
Coordination Modes and Stereochemistry in Metal Complexes
Due to the absence of synthesized and structurally characterized metal complexes of this compound, its coordination modes remain unknown. The molecule possesses one nitrogen and three oxygen atoms that could potentially act as donor sites. The geometry of the bicyclic system would likely impose significant constraints on how it can bind to a metal center, potentially leading to specific and interesting stereochemical outcomes. However, without crystallographic or spectroscopic data, these possibilities cannot be confirmed.
Host-Guest Chemistry and Molecular Recognition Phenomena
The potential for this compound to act as a host molecule in supramolecular systems has not been investigated in the available scientific literature. Its cage-like structure suggests the possibility of encapsulating small guest molecules or ions, but no studies on its host-guest chemistry or molecular recognition capabilities have been found.
Encapsulation of Small Molecules and Ions
There is no research available that details the encapsulation of any small molecules or ions within the cavity of this compound.
Non-Covalent Interactions and Binding Affinity Studies
No studies have been published that investigate the non-covalent interactions (such as hydrogen bonding, van der Waals forces, or electrostatic interactions) between this compound and potential guest species. Consequently, there is no data on its binding affinities for any molecules or ions.
Applications of 4,6,11 Trioxa 1 Azabicyclo 3.3.3 Undecane in Advanced Chemical Synthesis and Materials Science
Precursors for Novel Materials with Tunable Properties
Porous Materials and Adsorbents
There is no available scientific literature detailing the application or incorporation of 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane in the synthesis or functionalization of porous materials or adsorbents. Research in this area is rich with examples of other bicyclic and cage-like molecules, but this specific trioxa-azabicyclo-undecane derivative is not mentioned.
Optical and Electronic Materials
Similarly, a thorough review of databases and scientific journals did not yield any studies on the use of this compound in the field of optical and electronic materials. The electronic and photophysical properties of this compound have not been reported, which is a prerequisite for consideration in such applications. In contrast, derivatives of silatranes have been investigated for their unique electronic structures. researchgate.netresearchgate.net
Role in Non-Traditional Solvents and Reaction Media
Application in Synthetic Methodologies as a Reagent or Auxiliary
The role of this compound as a reagent or a chiral auxiliary in synthetic methodologies is not described in the available literature. While the broader class of azabicyclo compounds has been explored in synthesis, and sulfur-based chiral auxiliaries are well-documented, this specific compound is absent from such discussions. scielo.org.mxresearchgate.net The synthesis of related phosphatranes and their basicity has been a subject of study, but this does not extend to the requested compound. researchgate.netacs.org
Emerging Research Frontiers and Future Directions for 4,6,11 Trioxa 1 Azabicyclo 3.3.3 Undecane Research
Integration with Artificial Intelligence and Machine Learning in Compound Design
There is currently no specific, publicly available research that details the integration of artificial intelligence (AI) and machine learning (ML) in the design of compounds based on the 4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane scaffold. While AI and ML are increasingly used in chemical synthesis and materials science for predicting molecular properties and reaction outcomes, their application to this particular compound has not been documented. researchgate.netupenn.edu The potential for using these computational tools to predict the properties and reactivity of this unique cage-like structure is significant, but as of now, remains a prospective area for future investigation.
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Detailed synthetic pathways specifically for this compound are not well-documented in the current body of scientific literature. Research on related azabicyclo compounds often involves multi-step syntheses and the use of various cyclization strategies. nih.govresearchgate.net However, specific, optimized, and sustainable methodologies for the construction of the this compound core are yet to be reported. Future research could focus on developing more efficient and environmentally benign synthetic routes, potentially drawing inspiration from the synthesis of analogous cage compounds.
Advanced Characterization Techniques for In Situ and Operando Studies
There is a notable absence of published studies employing advanced characterization techniques for in situ or operando analysis of this compound. While techniques such as NMR spectroscopy and mass spectrometry are standard for characterizing related structures like silatranes, real-time studies of the dynamic behavior of this compound under reaction conditions have not been described. acs.orgresearchgate.netnist.gov Such studies would be invaluable for understanding its stability, reactivity, and interactions with other chemical species.
Development of Hybrid Materials and Composites
The development of hybrid materials and composites incorporating this compound is another area with no specific research findings. The unique three-dimensional structure of this cage compound could potentially be leveraged in the creation of novel polymers or framework materials. However, its synthesis in sufficient quantities and subsequent incorporation into hybrid material architectures have not been documented. Research into related fields, such as the use of silatranes in coatings, suggests potential avenues for exploration. google.comgoogle.com
Untapped Reactivity Patterns and Mechanistic Discoveries
The reactivity patterns and reaction mechanisms of this compound are largely uncharted territory. The constrained geometry and the presence of both nitrogen and oxygen heteroatoms suggest the potential for unique chemical behavior. However, without experimental or theoretical studies, any discussion of its reactivity remains speculative. Mechanistic investigations into related azabicyclic systems have revealed complex reaction pathways, but these cannot be directly extrapolated to the title compound. researchgate.net
Potential for Discovery in New Chemical Technologies
Given the lack of fundamental research on its synthesis, characterization, and reactivity, the potential for this compound in new chemical technologies is yet to be realized. While related cage compounds have found applications in areas ranging from medicinal chemistry to materials science, the specific contributions of this trioxa-azabicycloundecane remain to be discovered. smolecule.com Future exploration of its fundamental chemical properties is a prerequisite for identifying any potential technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
